
6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that is likely to possess interesting chemical and biological properties due to the presence of a benzyloxy group and a methylthio-substituted phenyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzyloxy and methylthio substituents have been synthesized and studied for various properties, including luminescence, analgesic activity, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multi-step reactions, including condensation, amidation, and cyclocondensation reactions. For instance, a Biginelli three-component cyclocondensation reaction was used to synthesize a related pyrimidine derivative with a benzyloxy substituent . Another example is the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which involved the reaction of benzylamines with a pyrimidine ester . These methods could potentially be adapted for the synthesis of 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed by spectral measurements such as IR, UV-Visible, 1H and 13C NMR, and sometimes by X-ray crystallography . The presence of benzyloxy and methylthio groups in the molecule would influence its electronic structure and could be studied using Density Functional Theory (DFT) calculations to rationalize optical data .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. For example, benzylation and nitrosation reactions have been performed on a 4-amino pyrimidine derivative, leading to the formation of different polymorphs and isomers . These reactions can significantly alter the physical and chemical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, luminescence, and reactivity, can be influenced by their substituents. Compounds with benzyloxy groups have shown luminescent properties and the ability to form nano-aggregates with enhanced emission in certain solvents . The introduction of a methylthio group can also affect the compound's biological activity, as seen in the increased analgesic activity of certain pyrimidine derivatives . Additionally, antimicrobial activity has been observed in related compounds, suggesting potential applications in combating bacterial infections .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is part of a class of compounds that have been synthesized and studied for their antimicrobial activity. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, outperforming reference drugs like streptomycin and metronidazole in some cases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anti-Inflammatory and Analgesic Properties
Research into similar compounds, such as novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has demonstrated anti-inflammatory and analgesic effects. These compounds have been identified as potential cyclooxygenase-1/2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory activity, with some showing higher COX-2 selectivity and comparable efficacy to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown promising activity against cancer cell lines and inhibition of 5-lipoxygenase, suggesting a potential therapeutic application in cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-25-16-9-5-8-15(10-16)22-19(23)17-11-18(21-13-20-17)24-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZQGDYPZLKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)
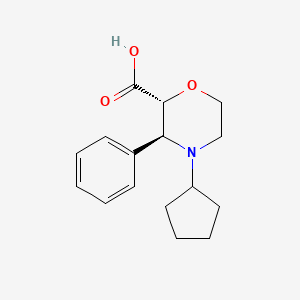
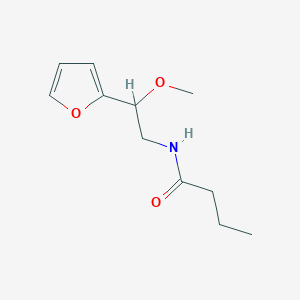
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)

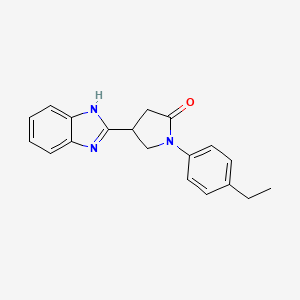

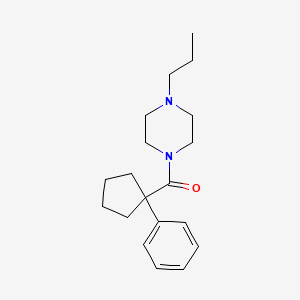
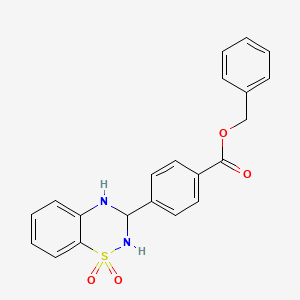
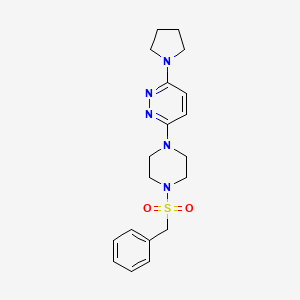
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)
